methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate
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Overview
Description
Methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate is a complex organic compound that belongs to the class of thienopyrroles This compound is characterized by its unique structure, which includes a thieno[3,4-b]pyrrole core, substituted with various functional groups such as nitrophenyl, diphenyl, and carboxylate
Preparation Methods
The synthesis of methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-b]pyrrole Core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-b]pyrrole core.
Introduction of Functional Groups:
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials with specific chemical properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitrophenyl and diphenyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate include other thienopyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their specific applications and biological activities. For example:
Thieno[3,4-b]pyrrole Derivatives: Compounds with different substituents on the thieno[3,4-b]pyrrole core.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different core structures.
Diphenyl Derivatives: Compounds with diphenyl groups attached to various heterocyclic cores.
Properties
IUPAC Name |
methyl 4-(4-nitrophenyl)-2-oxo-3,3-diphenyl-1H-thieno[3,4-b]pyrrole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O5S/c1-33-24(29)23-21-20(22(34-23)16-12-14-19(15-13-16)28(31)32)26(25(30)27-21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNRVMGSISMJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=C(S1)C3=CC=C(C=C3)[N+](=O)[O-])C(C(=O)N2)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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